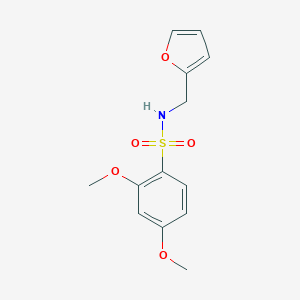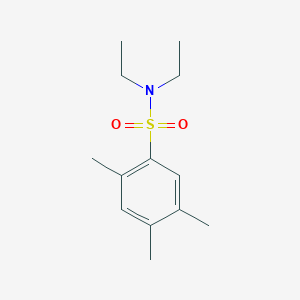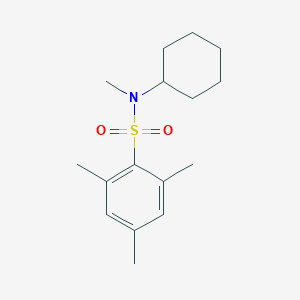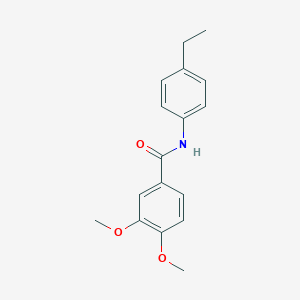
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide, also known as Furasemide, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound possesses a unique chemical structure that makes it a promising candidate for various scientific research applications.
Mécanisme D'action
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase enzymes. This leads to the inhibition of the reabsorption of sodium and chloride ions in the renal tubules, resulting in diuresis and natriuresis. N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide also inhibits the activity of the Na+/K+/2Cl- cotransporter in the ascending limb of the loop of Henle, leading to the excretion of excess water and electrolytes.
Biochemical and physiological effects:
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It decreases blood pressure by reducing plasma volume and cardiac output. It also decreases the reabsorption of calcium ions in the renal tubules, leading to hypocalcemia. N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide has been found to increase the excretion of uric acid, leading to a decreased risk of gout.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is readily available and easy to synthesize. It is also relatively stable and can be stored for long periods. However, one of the limitations of N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide is that it can be toxic at high concentrations.
Orientations Futures
There are several future directions for the research on N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide. One potential direction is to investigate its potential as an anticancer agent in clinical trials. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to understand the molecular mechanisms underlying the pharmacological effects of N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide.
Conclusion:
In conclusion, N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative that has shown promising results in various scientific research applications. Its unique chemical structure and pharmacological effects make it a promising candidate for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide have been discussed in this paper.
Méthodes De Synthèse
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide can be synthesized by reacting 2,4-dimethoxybenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of research such as cancer, diabetes, and inflammation. This compound has shown promising results in preclinical studies for its anticancer activity. It has been found to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H15NO5S |
Poids moléculaire |
297.33 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H15NO5S/c1-17-10-5-6-13(12(8-10)18-2)20(15,16)14-9-11-4-3-7-19-11/h3-8,14H,9H2,1-2H3 |
Clé InChI |
YCSMKVPBAKAJNA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CO2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)



![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)


![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)